molecular formula C11H9Cl2IN2O B11776796 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol

2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol

Cat. No.: B11776796
M. Wt: 383.01 g/mol
InChI Key: XEEUFULBFGWFIZ-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that features a pyrazole ring substituted with a 3,4-dichlorophenyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the 3,4-dichlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 3,4-dichlorobenzene.

    Attachment of the ethanol group: This can be achieved through a nucleophilic substitution reaction where the pyrazole ring is reacted with an appropriate ethylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the iodine substituent, to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium cyanide are commonly used.

Major Products

    Oxidation: 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of halogenated pyrazole derivatives on biological systems.

    Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 3,4-dichlorophenyl group and the iodine atom can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the iodine substituent.

    2-(5-(3,4-Dichlorophenyl)-4-bromo-1H-pyrazol-1-yl)ethanol: Contains a bromine atom instead of iodine.

    2-(5-(3,4-Dichlorophenyl)-4-chloro-1H-pyrazol-1-yl)ethanol: Contains a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol makes it unique compared to its analogs. Iodine can significantly influence the compound’s reactivity, biological activity, and physicochemical properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

Molecular Formula

C11H9Cl2IN2O

Molecular Weight

383.01 g/mol

IUPAC Name

2-[5-(3,4-dichlorophenyl)-4-iodopyrazol-1-yl]ethanol

InChI

InChI=1S/C11H9Cl2IN2O/c12-8-2-1-7(5-9(8)13)11-10(14)6-15-16(11)3-4-17/h1-2,5-6,17H,3-4H2

InChI Key

XEEUFULBFGWFIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=NN2CCO)I)Cl)Cl

Origin of Product

United States

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